The YAP/TAZ Inhibitor VT3989: A Technical Guide for Drug Development Professionals
The YAP/TAZ Inhibitor VT3989: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of VT3989, a first-in-class inhibitor of the YAP/TAZ-TEAD transcriptional complex. It is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research. This document will detail the chemical properties, mechanism of action, and practical considerations for the application of VT3989 in preclinical and clinical research settings.
Introduction: Targeting the Hippo-YAP/TAZ Pathway in Oncology
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2][3] Its dysregulation is a key driver in the development and progression of various cancers.[4][5] The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[2][3]
When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to the TEA domain (TEAD) family of transcription factors.[1][3][6] This interaction drives the expression of genes that promote cell proliferation and inhibit apoptosis, leading to uncontrolled tumor growth.[7][8] Consequently, the disruption of the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy for a range of solid tumors.[4][5][9]
VT3989 is a potent and selective small molecule inhibitor that targets this critical protein-protein interaction, offering a novel approach to cancer therapy.[4][5][10] This guide will provide a comprehensive overview of its chemical nature and biological activity.
VT3989: Chemical Identity and Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Chemical Structure and CAS Number
VT3989 is identified by the following chemical details:
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Formal Name: N-[(1R)-2-hydroxy-1-methylethyl]-5-[4-(trifluoromethyl)phenoxy]-2-naphthalenecarboxamide.[11]
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CAS Number: 2506273-81-8.[11]
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Synonym: YAP/TAZ Inhibitor-3.[11]
Physicochemical Data Summary
The key physicochemical properties of VT3989 are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C21H18F3NO3 | [11] |
| Formula Weight | 389.4 | [11] |
| Purity | ≥98% | [11] |
| Formulation | A solid | [11] |
| Solubility (DMSO) | ≥ 10 mg/ml | [11] |
| Solubility (Ethanol) | ≥ 10 mg/ml | [11] |
Mechanism of Action: Inhibition of TEAD Autopalmitoylation
VT3989 exerts its inhibitory effect on the YAP/TAZ pathway through a novel mechanism targeting TEAD transcription factors.
The Role of TEAD Palmitoylation
The interaction between YAP/TAZ and TEAD is dependent on the autopalmitoylation of a conserved cysteine residue within the TEAD protein.[5][12] This lipid modification is essential for the conformational state of TEAD that permits its binding to YAP and TAZ.[5] By preventing this autopalmitoylation, the formation of the oncogenic transcriptional complex can be effectively blocked.
VT3989 as a TEAD Palmitoylation Inhibitor
VT3989 functions as a potent, oral inhibitor of TEAD palmitoylation.[4][5][9] It directly interacts with TEAD proteins by occupying the central palmitate pocket.[5][12] This action allosterically prevents the autopalmitoylation of TEAD, thereby disrupting the YAP/TAZ-TEAD interaction and suppressing downstream transcriptional activity.[4][5][9]
The following diagram illustrates the Hippo-YAP/TAZ signaling pathway and the specific point of intervention by VT3989.
Caption: The Hippo-YAP/TAZ signaling pathway and the inhibitory action of VT3989 on TEAD.
Experimental Protocols and Considerations
The successful application of VT3989 in a research setting requires careful consideration of experimental design and methodology.
In Vitro Cell-Based Assays
A common application of VT3989 is to assess its impact on the proliferation of cancer cell lines, particularly those with known dysregulation of the Hippo pathway (e.g., NF2 mutations).
Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
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Cell Seeding: Plate cancer cells (e.g., mesothelioma cell lines NCI-H226 or NCI-H2373) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of VT3989 in an appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).
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Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of VT3989. Include a vehicle control (DMSO only).
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Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
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Viability Assessment: On the day of analysis, allow the plates to equilibrate to room temperature. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
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Data Acquisition: Measure luminescence using a plate reader.
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Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the GI50 (concentration for 50% inhibition of growth).
Causality and Self-Validation: The use of cell lines with known genetic backgrounds (e.g., NF2-mutant vs. NF2-wildtype) provides an internal control. A greater inhibitory effect in NF2-mutant lines would support the proposed mechanism of action.[11]
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of VT3989 in a more complex biological system, mouse xenograft models are employed.
Protocol: Mouse Xenograft Tumor Growth Inhibition Study
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Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., NCI-H226) into the flank of immunocompromised mice.
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Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
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Compound Formulation and Administration: Prepare VT3989 in a suitable vehicle for oral administration. Administer the compound daily or on an intermittent schedule at various dose levels (e.g., 3 and 10 mg/kg).[11] The control group receives the vehicle only.
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Monitoring: Monitor tumor volume and body weight regularly throughout the study.
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Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
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Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.
Causality and Self-Validation: The inclusion of multiple dose levels allows for the assessment of a dose-dependent anti-tumor effect. Post-treatment analysis of tumors for downstream target gene expression (e.g., CTGF, CYR61) can provide pharmacodynamic evidence of target engagement.
The following diagram outlines a typical workflow for evaluating a YAP/TAZ inhibitor like VT3989.
Caption: A generalized workflow for the preclinical and clinical evaluation of VT3989.
Clinical Development and Future Directions
VT3989 has progressed into clinical trials, showing promising anti-tumor activity and a manageable safety profile in patients with refractory solid tumors, particularly mesothelioma.[4][9] The FDA has granted Orphan Drug Designation and Fast Track Designation to VT3989 for the treatment of mesothelioma.[4][9] Ongoing and future studies will continue to explore its efficacy in various tumor types and in combination with other anti-cancer agents.[10][13]
Conclusion
VT3989 represents a significant advancement in the targeting of the Hippo-YAP/TAZ signaling pathway. Its novel mechanism of inhibiting TEAD autopalmitoylation provides a new therapeutic avenue for cancers driven by YAP/TAZ activation. This guide has provided a technical foundation for understanding and utilizing VT3989 in a research and drug development context.
References
- VT3989 Demonstrates Antitumor Activity and Tolerability in Refractory Mesothelioma. (2025, October 20). The ASCO Post.
- YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial. (2025, October 19). PubMed.
- YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial | Request PDF. (2025, October 19). ResearchGate.
- VT3989 pharmacokinetics and modulation of the Hippo−YAP/TEAD pathway... | Download Scientific Diagram. ResearchGate.
- YAP/TAZ Inhibitor-3 (VT3989, CAS Number: 2506273-81-8). Cayman Chemical.
- VT3989 | YAP/TAZ Inhibitor. MedchemExpress.com.
- VT3989 Receives Orphan Drug Designation for the Treatment of Mesothelioma. (2025, August 1). OncLive.
- Safety and efficacy of first-in-class, YAP/TEAD inhibitor, VT3989 in refractory pleural and non-pleural mesothelioma: A Phase I/. (2025, October 19). Vivace Therapeutics.
- The TEAD autopalmitoylation inhibitor VT3989 improves efficacy and increases durability of efficacy of osimertinib in preclinical EGFR mutant tumor models. Vivace Therapeutics.
- First-in-class, first-in-human phase 1 trial of VT3989, an inhibitor of Yes-Associated Protein (YAP)/Transcriptional Enhancer Ac. Vivace Therapeutics.
- Schematic illustration of Hippo-YAP/TAZ signaling pathway. A variety of... ResearchGate.
- Abstract CT006: First-in-class, first-in-human phase 1 trial of VT3989, an inhibitor of yes-associated protein (YAP)/transcriptional enhancer activator domain (TEAD), in patients (pts) with advanced solid tumors enriched for malignant mesothelioma and other tumors with neurofibromatosis 2 (NF2) mutations | Request. ResearchGate.
- Role of Hippo Pathway-YAP/TAZ Signaling in Angiogenesis. (2019, April 10). PMC.
- The Biology of YAP/TAZ: Hippo Signaling and Beyond. (2014, October 1). Physiological Reviews.
- Study to Evaluate VT3989 in Patients With Metastatic Solid Tumors. NCI.
- A novel role of Hippo-Yap/TAZ signaling pathway in lymphatic vascular development. (2021, June 30). BMB Reports.
- AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers. (2023, April 16). MD Anderson.
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